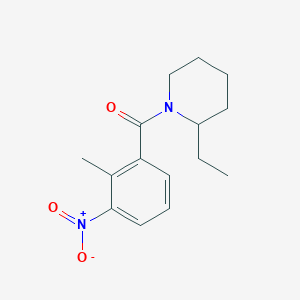![molecular formula C19H17N5 B5441540 N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide](/img/structure/B5441540.png)
N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide involves the inhibition of N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide activity. This leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and proliferation. The activation of these pathways can lead to changes in gene expression and cellular behavior, making N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide a valuable tool for studying cellular processes.
Biochemical and Physiological Effects
N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide has been found to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of cellular processes, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide is its potency as a N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide inhibitor. This makes it a valuable tool for studying cellular processes and signaling pathways. However, one limitation of this compound is its potential toxicity, which can vary depending on the concentration used. Careful dosing and monitoring are required to ensure the safety of lab experiments.
将来の方向性
There are many potential future directions for the study of N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide. One area of interest is the development of more potent and selective N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide inhibitors. Another potential direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide and its potential role in cellular processes.
合成法
The synthesis method for N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide involves the reaction of 2-pyridinecarboxylic acid hydrazide with 2-pyridinecarbaldehyde and phenylhydrazine in the presence of a catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of protein phosphatase 2A (N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide), which is a key regulator of many cellular processes. N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide is involved in the regulation of cell growth, proliferation, and survival, making it an important target for cancer research.
特性
IUPAC Name |
N'-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-15(17-11-5-7-13-20-17)23-24-19(18-12-6-8-14-21-18)22-16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEAHHMLFOXHMY-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=NC1=CC=CC=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=NC1=CC=CC=C1)C2=CC=CC=N2)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{6-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5441459.png)


![3-(diphenylmethyl)-5-(2-methoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5441476.png)
![3-isopropyl-6-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5441487.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441492.png)

![1-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5441509.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5441522.png)
![4-(1-benzofuran-2-ylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5441524.png)
![2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5441528.png)
![4-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5441530.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(diethylamino)benzyl]amine hydrochloride](/img/structure/B5441535.png)
![N-(2,5-dimethoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5441552.png)